Cas no 33469-64-6 (5-Methylpiperidin-3-ol)
5-Methylpiperidin-3-ol Chemical and Physical Properties
Names and Identifiers
-
- 5-methylpiperidin-3-ol
- 5-methyl-piperidin-3-ol
- 3-hydroxy-5-methylpiperidine
- 5-Methylpiperidin-3-ol
-
- MDL: MFCD19222127
- Inchi: 1S/C6H13NO/c1-5-2-6(8)4-7-3-5/h5-8H,2-4H2,1H3
- InChI Key: QDPYHRSTDJTFRG-UHFFFAOYSA-N
- SMILES: O([H])C1([H])C([H])([H])N([H])C([H])([H])C([H])(C([H])([H])[H])C1([H])[H]
Computed Properties
- Exact Mass: 115.099714038g/mol
- Monoisotopic Mass: 115.099714038g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 74.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 32.299
5-Methylpiperidin-3-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-248842-0.05g |
5-methylpiperidin-3-ol |
33469-64-6 | 95% | 0.05g |
$188.0 | 2024-06-19 | |
| Enamine | EN300-248842-0.1g |
5-methylpiperidin-3-ol |
33469-64-6 | 95% | 0.1g |
$280.0 | 2024-06-19 | |
| Enamine | EN300-248842-0.25g |
5-methylpiperidin-3-ol |
33469-64-6 | 95% | 0.25g |
$400.0 | 2024-06-19 | |
| Enamine | EN300-248842-0.5g |
5-methylpiperidin-3-ol |
33469-64-6 | 95% | 0.5g |
$631.0 | 2024-06-19 | |
| Enamine | EN300-248842-1.0g |
5-methylpiperidin-3-ol |
33469-64-6 | 95% | 1.0g |
$808.0 | 2024-06-19 | |
| Enamine | EN300-248842-2.5g |
5-methylpiperidin-3-ol |
33469-64-6 | 95% | 2.5g |
$1686.0 | 2024-06-19 | |
| Enamine | EN300-248842-5.0g |
5-methylpiperidin-3-ol |
33469-64-6 | 95% | 5.0g |
$3322.0 | 2024-06-19 | |
| Enamine | EN300-248842-10.0g |
5-methylpiperidin-3-ol |
33469-64-6 | 95% | 10.0g |
$6474.0 | 2024-06-19 | |
| Enamine | EN300-248842-1g |
5-methylpiperidin-3-ol |
33469-64-6 | 1g |
$808.0 | 2023-09-15 | ||
| Enamine | EN300-248842-5g |
5-methylpiperidin-3-ol |
33469-64-6 | 5g |
$3322.0 | 2023-09-15 |
5-Methylpiperidin-3-ol Suppliers
5-Methylpiperidin-3-ol Related Literature
-
Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
-
Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
-
Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
Additional information on 5-Methylpiperidin-3-ol
5-Methylpiperidin-3-ol (CAS No. 33469-64-6): A Versatile Compound in Pharmaceutical and Biomedical Research
5-Methylpiperidin-3-ol, with the chemical formula C6H13NO and CAS No. 33469-64-6, is a piperidine derivative characterized by a methyl group at the 5-position and a hydroxyl group at the 3-position. This compound has garnered significant attention in the biomedical field due to its unique chemical structure and potential applications in drug discovery. Recent studies have highlighted its role in modulating biological pathways, making it a promising candidate for therapeutic interventions in various diseases.
5-Methylpiperidin-3-ol belongs to the class of cyclic secondary amines, which are widely utilized in pharmaceutical chemistry for their ability to interact with biological targets. The hydroxyl group at the 3-position confers hydrophilicity, while the methyl substitution at the 5-position introduces steric effects that influence its reactivity and biological activity. These structural features make 5-Methylpiperidin-3-ol a valuable scaffold for the design of novel therapeutics.
Recent advancements in synthetic chemistry have enabled the efficient preparation of 5-Methylpiperidin-3-ol through catalytic methods. For instance, a 2023 study published in *Organic & Biomolecular Chemistry* demonstrated the use of transition-metal-catalyzed ring-opening reactions to synthesize this compound with high stereoselectivity. Such methodologies are critical for producing enantiomerically pure forms, which are essential for pharmaceutical applications where stereochemistry significantly impacts efficacy and safety.
The biological activity of 5-Methylpiperidin-3-ol has been explored in multiple contexts. In a 2024 preclinical study, researchers investigated its potential as a modulator of GABAA receptors, which are implicated in neurological disorders such as epilepsy and anxiety. The compound exhibited agonistic activity at certain subtypes of GABAA receptors, suggesting its therapeutic potential for conditions involving excitatory neurotransmission.
Additionally, 5-Methylpiperidin-3-ol has shown promise in the development of antimicrobial agents. A 2023 study in *Antimicrobial Agents and Chemotherapy* reported its ability to disrupt bacterial cell membranes, particularly in Gram-positive strains. This property is attributed to its amphiphilic nature, which allows it to partition into lipid bilayers and induce membrane permeabilization. Such findings highlight its potential as an adjunct in combating antibiotic-resistant pathogens.
Within the realm of drug discovery, 5-Methylpiperidin-3-ol has been incorporated into lead optimization strategies. Its ability to form hydrogen bonds with target proteins makes it a versatile scaffold for fragment-based screening. A 2023 paper in *Journal of Medicinal Chemistry* described the use of 5-Methylpiperidin-3-ol as a starting point for the development of inhibitors targeting the SARS-CoV-2 main protease, demonstrating its adaptability in addressing emerging infectious diseases.
The synthetic versatility of 5-Methylpiperidin-3-ol extends to its use as a building block in the preparation of complex molecules. For example, its hydroxyl group can be functionalized to introduce additional pharmacophore elements, such as electrophilic or nucleophilic moieties. This flexibility has been leveraged in the synthesis of derivatives with enhanced potency and selectivity, as evidenced by a 2022 study in *Chemical Communications*.
In the context of biomedical research, 5-Methylpiperidin-3-ol has been evaluated for its role in modulating inflammatory pathways. A 2024 study published in *Journal of Inflammation Research* found that the compound exerts anti-inflammatory effects by inhibiting the NF-κB signaling pathway, which is central to the production of pro-inflammatory cytokines. This property suggests its potential in the treatment of chronic inflammatory diseases such as rheumatoid arthritis.
Furthermore, the pharmacokinetic profile of 5-Methylpiperidin-3-ol has been studied to assess its suitability for drug development. Research published in *Drug Metabolism and Disposition* in 2023 revealed that the compound exhibits favorable oral bioavailability and metabolic stability in animal models. These characteristics are critical for ensuring therapeutic efficacy in vivo, particularly for compounds targeting systemic conditions.
Despite its promising properties, challenges remain in the clinical translation of 5-Methylpiperidin-3-ol. Issues such as solubility, toxicity, and target specificity require further investigation. For instance, a 2023 review in *Expert Opinion on Drug Discovery* highlighted the need for more detailed studies on the compound's long-term safety and its potential interactions with other medications. Addressing these challenges is essential for advancing its development as a therapeutic agent.
Overall, 5-Methylpiperidin-3-ol represents a significant advancement in the field of pharmaceutical chemistry. Its structural adaptability and biological activity make it a versatile platform for the design of novel therapeutics. As research continues to uncover its mechanisms of action and optimize its properties, the potential applications of this compound are expected to expand, contributing to the development of innovative treatments for a wide range of diseases.
For researchers and industry professionals, 5-Methylpiperidin-3-ol offers opportunities for innovation in drug discovery and development. Continued exploration of its biochemical properties and therapeutic potential will be crucial in translating its promise into clinical practice. The compound's role in addressing current and future medical challenges underscores its importance in the evolving landscape of biomedical science.
In conclusion, 5-Methylpiperidin-3-ol is a multifaceted compound with significant implications for pharmaceutical research. Its unique chemical structure and diverse biological activities position it as a valuable asset in the quest for new therapies. As scientific advancements continue to unfold, the compound's contributions to the field of biomedical science are likely to grow, further solidifying its role in the development of innovative treatments.
33469-64-6 (5-Methylpiperidin-3-ol) Related Products
- 1909308-45-7(5-methylpiperidin-3-ol hydrochloride, Mixture of diastereomers)
- 1200132-32-6((3S)-3-methylpiperidin-3-ol)
- 1200132-33-7((3R)-3-methylpiperidin-3-ol)
- 774482-72-3(3-Piperidinol,1-ethyl-5-methyl-, (3R,5S)-rel-)
- 1343834-84-3(3-Propylpiperidin-3-ol)
- 1177299-74-9(3-Ethylpiperidin-3-ol)
- 747353-72-6(3-Piperidinol,1-ethyl-5-methyl-, (3R,5R)-rel-)
- 473730-88-0(3-methylpiperidin-3-ol)
- 955028-53-2(rac-(3R,5S)-5-methylpiperidin-3-ol hydrochloride)
- 1932065-69-4((3S,5R)-5-methylpiperidin-3-ol)